molecular formula C16H20N2O8 B12057439 [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene

[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene

Cat. No.: B12057439
M. Wt: 368.34 g/mol
InChI Key: TXKOUVRCDMSOJZ-LBPRGKRZSA-N
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Description

[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene is a complex organic compound characterized by its unique structure, which includes a carboxylic acid group, a nitrophenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene typically involves a series of nucleophilic substitution reactions. One common method involves the reaction of 4-nitrophenylchloroformate with an appropriate amine in a solvent such as acetonitrile at room temperature . The reaction conditions are generally mild, and the products are characterized using techniques such as IR, NMR, and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to form aminophenyl derivatives.

    Reduction: Catalytic reduction of the nitrophenyl group using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.

Major Products Formed

    Oxidation: Aminophenyl derivatives.

    Reduction: Reduced nitrophenyl compounds.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed antimicrobial and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H20N2O8

Molecular Weight

368.34 g/mol

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-nitrophenoxy)-5-oxopentanoic acid

InChI

InChI=1S/C16H20N2O8/c1-16(2,3)26-15(22)17-12(8-9-13(19)20)14(21)25-11-6-4-10(5-7-11)18(23)24/h4-7,12H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t12-/m0/s1

InChI Key

TXKOUVRCDMSOJZ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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